3-(3,5-Dimethylphenoxy)-2-methylaniline
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Overview
Description
3-(3,5-Dimethylphenoxy)-2-methylaniline is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an aniline moiety substituted with a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenoxy)-2-methylaniline typically involves the reaction of 3,5-dimethylphenol with 2-chloro-3-methylaniline under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted aniline, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 3-(3,5-Dimethylphenoxy)-2-methylaniline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. For example, in medicinal applications, it may act by inhibiting certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- 3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-(3,5-Dimethylphenoxy)-2-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer distinct properties and potential benefits .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(3,5-dimethylphenoxy)-2-methylaniline |
InChI |
InChI=1S/C15H17NO/c1-10-7-11(2)9-13(8-10)17-15-6-4-5-14(16)12(15)3/h4-9H,16H2,1-3H3 |
InChI Key |
KTSZPRBRQFOBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2C)N)C |
Origin of Product |
United States |
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